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Compound of Interest

Compound Name: 1-(4-Methyloxazol-2-yl)ethanone

Cat. No.: B1590437 Get Quote

In the landscape of medicinal chemistry and drug development, heterocyclic compounds are of

paramount importance. Among these, the oxazole nucleus—a five-membered aromatic ring

containing one nitrogen and one oxygen atom—stands out as a "privileged scaffold."[1][2]

Oxazole derivatives are integral to a multitude of clinically significant pharmaceuticals and

biologically active molecules, owing to their capacity to engage with enzymes and receptors

through diverse non-covalent interactions.[3][4][5]

This guide focuses on a specific, yet highly valuable, member of this class: 1-(4-Methyloxazol-
2-yl)ethanone (CAS No. 90892-97-0). This molecule serves as a critical building block in

organic synthesis, providing a robust platform for the development of more complex chemical

entities.[6] Its utility spans the synthesis of active pharmaceutical ingredients (APIs) and the

creation of novel agrochemicals.[6] The purpose of this document is to provide researchers,

scientists, and drug development professionals with a comprehensive technical overview of its

chemical structure, a reliable synthetic protocol, and the analytical methodologies required for

its definitive characterization.

Physicochemical and Structural Properties
A foundational understanding of a molecule begins with its fundamental properties. 1-(4-
Methyloxazol-2-yl)ethanone is a solid at room temperature, and its key identifiers and

properties are summarized below.[7][8]
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Property Value Source

CAS Number 90892-97-0 [7][9]

Molecular Formula C₆H₇NO₂ [8][10]

Molecular Weight 125.13 g/mol [6][10]

IUPAC Name
1-(4-methyl-1,3-oxazol-2-

yl)ethanone
[7][9]

Boiling Point 43-44 °C at 1 mmHg (1 Torr) [7][8]

Physical Form Solid [7]

SMILES CC1=COC(=N1)C(=O)C [9]

InChI Key
QWCWQBUXEVVGJY-

UHFFFAOYSA-N
[7][9]

Synthesis of 1-(4-Methyloxazol-2-yl)ethanone: A
Validated Protocol
The synthesis of substituted oxazoles can be achieved through several established methods,

such as the Robinson-Gabriel synthesis or the Van Leusen reaction.[11] For 1-(4-
Methyloxazol-2-yl)ethanone, a reliable and scalable approach is the condensation and

cyclization of an α-haloketone with an amide. This protocol details a modified Hantzsch-type

synthesis, which is valued for its efficiency and the accessibility of its starting materials.

Experimental Protocol: Synthesis via
Condensation/Cyclization
Objective: To synthesize 1-(4-Methyloxazol-2-yl)ethanone from 1-chloropropan-2-one and

acetamide.

Causality: This reaction proceeds via two key steps. First, a nucleophilic substitution occurs

where the nitrogen of acetamide attacks the electrophilic carbon of 1-chloropropan-2-one. The

resulting intermediate then undergoes an intramolecular cyclodehydration, driven by heat and

often facilitated by a dehydrating agent, to form the aromatic oxazole ring.
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Materials:

1-chloropropan-2-one

Acetamide

Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

Toluene or Dioxane (anhydrous)

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine acetamide (1.2 equivalents) with anhydrous toluene.

Addition of Reactant: To this suspension, add 1-chloropropan-2-one (1.0 equivalent)

dropwise at room temperature.

Initiation of Cyclodehydration: Slowly add a dehydrating agent, such as phosphorus

oxychloride (1.1 equivalents), to the mixture. This step is exothermic and should be

performed with caution, potentially in an ice bath to control the initial reaction rate. The

dehydrating agent is critical for facilitating the ring-closing step to form the oxazole.

Reflux: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain

for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer

Chromatography (TLC) until the starting materials are consumed.

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by

slowly pouring it into a beaker of ice-cold saturated sodium bicarbonate solution to neutralize

the acidic dehydrating agent.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times

with ethyl acetate. The choice of ethyl acetate is based on its good solvency for the product

and its immiscibility with water.

Washing and Drying: Combine the organic extracts and wash sequentially with water and

then brine. The brine wash helps to remove residual water from the organic phase. Dry the

organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under

reduced pressure using a rotary evaporator.

Purification: The resulting crude product can be purified by flash column chromatography on

silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-(4-
Methyloxazol-2-yl)ethanone as a solid.
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Caption: Synthetic workflow for 1-(4-Methyloxazol-2-yl)ethanone.

Structural Elucidation and Spectroscopic
Characterization
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The definitive confirmation of the chemical structure of 1-(4-Methyloxazol-2-yl)ethanone relies

on a combination of modern spectroscopic techniques. The data presented here are predictive,

based on established principles and spectral data from structurally analogous compounds.

Caption: Structure and atom numbering of 1-(4-Methyloxazol-2-yl)ethanone.
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Analysis Technique Expected Observations

¹H NMR

δ ~7.8-8.0 ppm (s, 1H): The single proton on the

oxazole ring (H5) is significantly deshielded due

to the electron-withdrawing effects of the

adjacent nitrogen atom and the overall

aromaticity.δ ~2.6 ppm (s, 3H): The methyl

protons of the acetyl group (H7) are deshielded

by the adjacent carbonyl group.δ ~2.3 ppm (s,

3H): The methyl protons on the oxazole ring

(H8) appear in a typical range for a methyl

group attached to an aromatic ring.

¹³C NMR

δ ~185-190 ppm: Carbonyl carbon (C6) of the

acetyl group, highly deshielded.δ ~158-162

ppm: C2 carbon, attached to both heteroatoms

(O and N) and the acetyl group.δ ~140-145

ppm: C4 carbon, substituted with the methyl

group.δ ~125-130 ppm: C5 carbon, the sole CH

in the ring.δ ~25-30 ppm: Acetyl methyl carbon

(C7).δ ~10-15 ppm: Ring methyl carbon (C8).

IR Spectroscopy

~1700-1720 cm⁻¹ (strong): A sharp, strong

absorption band characteristic of the C=O

stretching vibration of the ketone functional

group.[12]~1550-1600 cm⁻¹ (medium):

Absorption corresponding to the C=N stretching

vibration within the oxazole ring.~1450-1500

cm⁻¹ (medium): Absorption from the C=C

stretching of the aromatic ring.

Mass Spectrometry m/z 125 (M⁺): The molecular ion peak

corresponding to the exact mass of the

molecule.m/z 110: A significant fragment

resulting from the loss of the methyl radical

(•CH₃).m/z 82: A fragment corresponding to the

loss of the acetyl group (•COCH₃).m/z 43: A

prominent peak representing the acetyl cation
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([CH₃CO]⁺), a very common and stable

fragment.

Applications in Research and Drug Development
1-(4-Methyloxazol-2-yl)ethanone is not typically an end-product but rather a versatile

intermediate. Its value lies in the reactivity of the acetyl group and the inherent biological

relevance of the 4-methyloxazole core.

Scaffold for Medicinal Chemistry: The oxazole ring system is found in numerous drugs,

including antibacterial, anti-inflammatory, and anticancer agents.[3][4] This building block

provides a direct entry point for synthesizing libraries of novel oxazole derivatives for high-

throughput screening. The methyl group at the C4 position provides a specific substitution

pattern that can be crucial for tuning the molecule's steric and electronic properties to

optimize binding to a biological target.

Intermediate for API Synthesis: The ketone functionality is a synthetic handle that can be

readily transformed into other functional groups. It can undergo reduction to an alcohol,

reductive amination to form amines, or serve as an electrophile in aldol or similar

condensation reactions to build molecular complexity. This versatility makes it a key

intermediate in multi-step syntheses of complex APIs.[6]

Agrochemical Development: The principles of bioactivity are not limited to pharmaceuticals.

The oxazole scaffold is also explored in the development of new herbicides and pesticides,

where 1-(4-Methyloxazol-2-yl)ethanone can serve as a foundational starting material.[6]

Conclusion
1-(4-Methyloxazol-2-yl)ethanone represents a cornerstone building block for chemists

engaged in the synthesis of functional molecules. Its straightforward synthesis, combined with

the proven biological significance of the oxazole scaffold, makes it a molecule of high strategic

importance. A thorough understanding of its structural and spectroscopic properties, as detailed

in this guide, is essential for its effective utilization in the rational design of the next generation

of pharmaceuticals and advanced chemical materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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